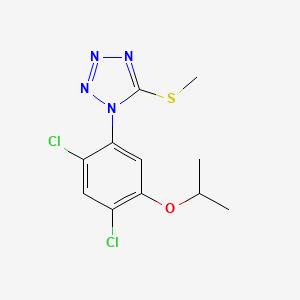
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of tetrazole derivatives, including those similar to the specified compound, often involves the reaction of azides with nitriles or the cycloaddition reactions involving azides and alkynes. For example, the synthesis of 4,5-dibromo-1H-1,2,3-triazoles from various routes has been explored, providing a foundation for the synthesis of related tetrazole compounds through bromine → lithium exchange reactions or subsequent functionalization steps (Iddon & Nicholas, 1996).
Molecular Structure Analysis
The structural analysis of tetrazole derivatives reveals that these compounds can exhibit interesting structural features, such as planar tetrazole rings and specific crystal packing influenced by intermolecular interactions. For instance, docking studies and crystal structure analyses of tetrazole derivatives show that the tetrazole rings are essentially planar, with no conjugation to the aryl rings at the 1- and 5-positions, indicating the significance of molecular orientation in understanding the compound's interactions and stability (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Tetrazole derivatives engage in various chemical reactions, reflecting their reactive nature and potential for modification. For example, reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines have been studied to synthesize novel compounds, demonstrating the versatility of tetrazole derivatives in chemical synthesis (Lee & Kim, 1993). These reactions highlight the chemical properties and reactivity of tetrazole compounds, including their ability to undergo transformations that can enhance their application potential.
Physical Properties Analysis
The physical properties of tetrazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The crystal structure and Hirshfeld surface analysis of certain tetrazole compounds provide insight into their intermolecular interactions, which are essential for understanding their physical behavior and stability (Al-Wahaibi et al., 2019).
Chemical Properties Analysis
The chemical properties of tetrazole derivatives, such as their reactivity with various reagents and potential for forming diverse chemical bonds, are pivotal for their application in synthesis and material development. For instance, the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement illustrates the chemical versatility and potential of tetrazole compounds for creating functionally diverse materials (Moreno-Fuquen et al., 2019).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions 1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole is a compound that has been explored in various chemical syntheses and reactions. The studies range from the synthesis of azoles, which involve reactions such as bromine to lithium exchange reactions, highlighting their potential in creating various substituted compounds through lithiation and subsequent quenching with different reagents (Iddon & Nicholas, 1996). Furthermore, the docking studies and X-ray crystal structure analysis of tetrazole derivatives offer insights into the molecular orientation and interaction within the active sites of enzymes, suggesting their applicability in drug design and as COX-2 inhibitors (Al-Hourani et al., 2015).
Antimicrobial and Antifungal Applications The antimicrobial and antifungal potentials of 1,2,4-triazole derivatives have been evaluated, revealing some compounds with notable activities against various microorganisms. This indicates the role of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition Research into the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media demonstrates their efficiency in protecting metals from corrosion. Such compounds can offer up to 99% inhibition efficiency, signifying their importance in industrial applications to extend the lifespan of metal structures and components (Lagrenée et al., 2002).
Herbicidal Activities Some derivatives have been identified for their potent herbicidal activity against annual weeds, demonstrating good rice selectivity under greenhouse and flooded paddy conditions. This highlights their potential use in agricultural pest management to control a wide range of annual weeds, showcasing an environmental application of these compounds (Hwang et al., 2005).
Surface Activity and Potential Biological Applications The synthesis and evaluation of 1,2,4-triazole derivatives for their surface activity and biological significance demonstrate their multifunctionality. These compounds not only possess antimicrobial activity but can also be used as surface-active agents, indicating their potential in pharmaceutical formulations and industrial applications (El-Sayed, 2006).
Propriétés
IUPAC Name |
1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N4OS/c1-6(2)18-10-5-9(7(12)4-8(10)13)17-11(19-3)14-15-16-17/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWUZYNGWVCTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





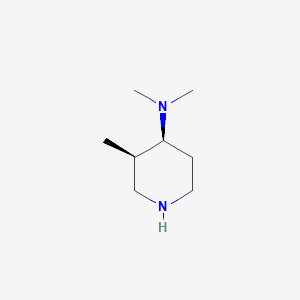

![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)
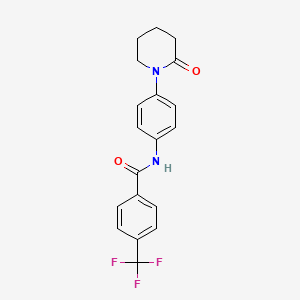
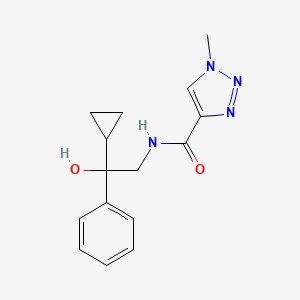
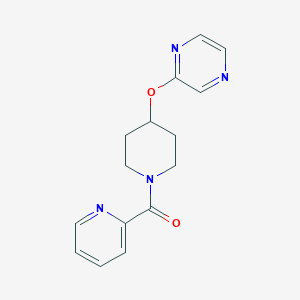
![N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495949.png)

![Ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2495951.png)
